molecular formula C10H8O2 B7819330 3-Methyl-isochromen-1-one CAS No. 6530-30-9

3-Methyl-isochromen-1-one

Cat. No.: B7819330
CAS No.: 6530-30-9
M. Wt: 160.17 g/mol
InChI Key: KDNBBIYFOJMAEN-UHFFFAOYSA-N
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Description

3-Methyl-isochromen-1-one: is an organic compound with the molecular formula C10H8O2 It belongs to the class of isocoumarins, which are characterized by a fused benzene and α-pyrone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as yield, cost, and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methyl-isochromen-1-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced forms of this compound.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: 3-Methyl-isochromen-1-one is used as a building block in organic synthesis.

Biology and Medicine: This compound has shown potential in biological studies due to its structural similarity to natural products. It is being investigated for its anti-inflammatory, anti-microbial, and anti-cancer properties .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other fine chemicals. Its versatility makes it a valuable intermediate in various chemical processes .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 3-Methyl-isochromen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

3-Methyl-isochromen-1-one (CAS No. 6530-30-9) is a compound that has garnered attention in biological research due to its structural similarity to various natural products. This article explores the biological activities associated with this compound, including its anti-inflammatory, anti-microbial, and anti-cancer properties. We will analyze relevant studies, present data tables, and discuss case studies to provide a comprehensive overview of this compound's potential applications in medicine and pharmacology.

This compound is characterized by its unique isochroman structure, which allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. Its reactivity can be attributed to the presence of functional groups that enable interactions with biological targets.

Table 1: Chemical Reactions of this compound

Reaction Type Description Common Reagents
OxidationFormation of oxidized derivativesPotassium permanganate, chromium trioxide
ReductionConversion to reduced formsSodium borohydride, lithium aluminum hydride
SubstitutionReplacement of functional groupsVarious nucleophiles and electrophiles

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. This activity is primarily attributed to its ability to inhibit prostaglandin synthesis, which plays a critical role in inflammation pathways. Studies have shown that derivatives of this compound can reduce inflammation markers in vitro and in vivo.

Anti-microbial Activity

The compound has also demonstrated promising anti-microbial effects against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell death. For instance, studies have reported its efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus.

Anti-cancer Properties

This compound has been investigated for its potential anti-cancer effects. It has shown cytotoxicity against several cancer cell lines, including glioma and breast cancer cells. The cytotoxic mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Case Study 1: Inhibition of Prostaglandin Synthesis

A study conducted on the anti-inflammatory effects of this compound revealed that it significantly reduced the levels of prostaglandin E2 in cultured macrophages. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition of prostaglandin synthesis .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various compounds, this compound exhibited potent activity against Bacillus subtilis and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics .

Case Study 3: Cytotoxicity Against Cancer Cells

Research exploring the cytotoxic effects of this compound on glioma cells showed an IC50 value in the low micromolar range. The study concluded that the compound induced apoptosis through caspase activation pathways .

The biological activities of this compound are mediated through specific molecular interactions. For anti-inflammatory effects, it inhibits cyclooxygenase enzymes involved in prostaglandin synthesis. In terms of antimicrobial action, it disrupts bacterial membranes by integrating into lipid bilayers, leading to increased permeability and eventual cell lysis .

Properties

IUPAC Name

3-methylisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-7-6-8-4-2-3-5-9(8)10(11)12-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNBBIYFOJMAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50983935
Record name 3-Methyl-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6530-30-9
Record name 3-Methyl-1H-2-benzopyran-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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